5-NORBORNENE-2-CARBONITRILE

描述

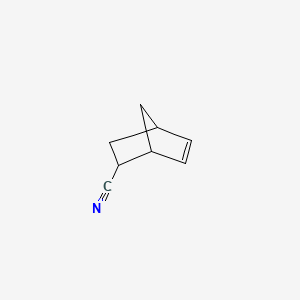

5-NORBORNENE-2-CARBONITRILE, also known as this compound or 5-cyanobicyclo[2.2.1]hept-2-ene, is an organic compound with the molecular formula C₈H₉N and a molecular weight of 119.1638 g/mol . This compound is characterized by its bicyclic structure, which includes a nitrile group attached to the carbon at position 2 of the norbornene ring system.

准备方法

5-NORBORNENE-2-CARBONITRILE can be synthesized through various methods. One common synthetic route involves the Diels-Alder reaction between cyclopentadiene and acrylonitrile, followed by a series of purification steps . The reaction typically requires specific conditions such as elevated temperatures and the presence of a catalyst to facilitate the cycloaddition process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

化学反应分析

Nitrile to Amine Reduction

5-Norbornene-2-carbonitrile undergoes reduction of the nitrile group to form primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) . This reaction typically proceeds under anhydrous conditions in ether solvents:

Hydrogenation

Catalytic hydrogenation targets the norbornene double bond, saturating it to produce bicyclo[2.2.1]heptane derivatives . The nitrile group may remain intact under mild conditions but can be further reduced to an amine under higher hydrogen pressures or elevated temperatures.

Hydrolysis to Carboxylic Acid

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. A patent (WO2007071578A3) describes the conversion of this compound to 5-norbornene-2-carboxylic acid using a two-step process :

- Step 1 : Base-mediated isomerization to enrich the exo-isomer.

- Step 2 : Hydrolysis with aqueous acid (e.g., HCl) or base (e.g., NaOH):

| Condition | Temperature | Isomer Ratio (endo:exo) | Yield | Reference |

|---|---|---|---|---|

| 1M NaOH, Slow Hydrolysis | 25°C | 18:82 | 89% |

Diels-Alder Reactivity

The norbornene framework participates in Diels-Alder reactions as a dienophile. For example, it reacts with cyclopentadiene to form polycyclic adducts, which are precursors for high-performance polymers . Reaction kinetics and regioselectivity depend on substituent effects and solvent polarity.

| Dienophile | Diene | Product | Application | Reference |

|---|---|---|---|---|

| This compound | Cyclopentadiene | Poly(norbornene) copolymer | Thermally stable resins |

Palladium-Mediated Transformations

In palladium-catalyzed reactions, this compound acts as a transient mediator to modulate selectivity. For instance, it facilitates ortho-selective C–H functionalization in aryl iodides by forming a key palladacycle intermediate :

| Substrate | Catalyst System | Selectivity (ortho:para) | Yield | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)₂, Norbornene, K₂CO₃ | 92:8 | 78% |

Radical and Ionic Polymerization

The compound undergoes vinyl-addition polymerization initiated by radical or cationic initiators, forming polymers with high glass transition temperatures (Tg > 200°C) . These materials exhibit exceptional thermal stability and mechanical strength.

| Initiator | Polymerization Type | Tg (°C) | Application | Reference |

|---|---|---|---|---|

| AIBN | Radical | 215 | Aerospace composites | |

| BF₃·Et₂O | Cationic | 225 | High-temperature adhesives |

科学研究应用

Chemical Synthesis

Intermediate in Organic Synthesis

5-Norbornene-2-carbonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the production of specialty chemicals and polymers. Its derivatives are often utilized in the synthesis of bioactive compounds and materials with specific properties.

Reactions and Transformations

The compound can undergo various chemical reactions:

- Oxidation : It can be oxidized to form epoxides using agents such as m-chloroperoxybenzoic acid.

- Reduction : The nitrile group can be reduced to an amine using lithium aluminum hydride.

- Nucleophilic Substitution : The nitrile group can participate in substitution reactions, leading to diverse derivatives .

Research has indicated that derivatives of this compound exhibit promising biological activities:

- Cytotoxicity : Compounds derived from this structure have shown significant cytotoxic effects against various cancer cell lines, with IC₅₀ values lower than those of standard chemotherapeutics like etoposide.

- Androgen Receptor Antagonism : Some analogues demonstrate potential as androgen receptor antagonists, suggesting applications in prostate cancer treatment .

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Gastrointestinal Absorption | High absorption rate, enhancing bioavailability in drug formulations |

| Blood-Brain Barrier Permeation | Capable of crossing the blood-brain barrier, indicating neuroactive properties |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines (e.g., A549) |

| Antagonistic Activity | Potential as an androgen receptor antagonist for prostate cancer treatments |

Medicinal Chemistry

Drug Development

The ongoing research into this compound focuses on its potential use in drug development. Its derivatives are being investigated for their ability to induce apoptosis in tumor cells, making them candidates for new anticancer agents.

Pharmaceutical Applications

The compound is also explored for its role as a building block in pharmaceuticals. Its capacity to cross the blood-brain barrier suggests potential applications in neuropharmacology .

Industrial Applications

This compound is utilized in various industrial processes:

- Production of Specialty Chemicals : The compound's unique properties make it suitable for producing specialty chemicals used in different sectors.

- Microchannel Reactor Applications : It has been employed in methods for continuously preparing cyanonorbornene using microchannel reactors, showcasing its versatility in chemical engineering .

Case Studies and Research Findings

- Cytotoxic Effects : A study demonstrated that derivatives of norbornene structures exhibited significant cytotoxicity against cancer cell lines. For example, compounds derived from norbornene showed IC₅₀ values significantly lower than standard chemotherapeutics like etoposide.

- Androgen Receptor Antagonism : Research indicated that certain analogues displayed promising results as androgen receptor antagonists with binding affinities comparable to clinically used drugs for prostate cancer treatment.

- Biocatalytic Conversion : The enzymatic conversion of this compound into its carboxylic acid derivative was achieved using nitrilase enzymes from Alcaligenes faecalis, demonstrating the compound's versatility and potential for green chemistry applications .

作用机制

The mechanism of action of bicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its interaction with various molecular targets and pathways. For example, its derivatives can induce apoptosis in cancer cells through the ROS-mediated mitochondrial dysfunction pathway . The nitrile group plays a crucial role in these interactions, influencing the compound’s reactivity and binding affinity to target molecules.

相似化合物的比较

5-NORBORNENE-2-CARBONITRILE can be compared with other similar compounds, such as:

Bicyclo[2.2.1]hept-2-ene:

Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde: This compound has an aldehyde group instead of a nitrile group, leading to different chemical properties and uses.

The uniqueness of bicyclo[22

生物活性

5-Norbornene-2-carbonitrile (C₈H₉N), also known as bicyclo[2.2.1]hept-2-ene-5-carbonitrile, is an organic compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

This compound has a molecular weight of 119.1638 g/mol. It can be synthesized through the Diels-Alder reaction between cyclopentadiene and acrylonitrile, followed by purification processes. This compound serves as an intermediate in the synthesis of more complex organic molecules and polymers, making it valuable in both chemical and pharmaceutical industries .

The biological activity of this compound is primarily studied through its derivatives, which exhibit various interactions with biomolecules. Notably, it has been reported to have high gastrointestinal absorption and the ability to permeate the blood-brain barrier, indicating potential neuropharmacological applications.

Table 1: Summary of Biological Activities

| Activity | Description |

|---|---|

| Gastrointestinal Absorption | High absorption rate, facilitating bioavailability in drug formulations |

| Blood-Brain Barrier Permeation | Capable of crossing the blood-brain barrier, suggesting neuroactive properties |

| Cytotoxicity | Exhibits cytotoxic effects against cancer cell lines (e.g., A549) |

| Antagonistic Activity | Shows potential as an androgen receptor antagonist in prostate cancer treatments |

Case Studies and Research Findings

- Cytotoxic Effects : A study highlighted that derivatives of norbornene structures, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds derived from norbornene exhibited IC₅₀ values significantly lower than standard chemotherapeutics like etoposide .

- Androgen Receptor Antagonism : Research indicated that certain analogues of this compound showed promising results as androgen receptor antagonists. These compounds presented binding affinities comparable to clinically used drugs for prostate cancer treatment, suggesting a viable pathway for drug development targeting hormonal cancers .

- Biocatalytic Conversion : The enzymatic conversion of this compound into its carboxylic acid derivative was successfully achieved using nitrilase enzymes from Alcaligenes faecalis. This biotransformation not only demonstrates the compound's versatility but also opens avenues for green chemistry applications in pharmaceutical synthesis .

Pharmacological Applications

The ongoing research into the pharmacological applications of this compound includes:

- Drug Development : Its derivatives are being explored for use in developing new anticancer agents due to their ability to induce apoptosis in tumor cells.

- Specialty Chemicals : The compound is utilized in producing specialty chemicals with unique properties suitable for various industrial applications .

常见问题

Basic Questions

Q. What are the critical safety considerations when handling 5-norbornene-2-carbonitrile in laboratory settings?

this compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4) and causes skin/eye irritation (Category 2/2A) . Researchers must:

- Use personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.

- Work in a fume hood to minimize inhalation risks.

- Avoid contact with oxidizing agents, heat, or open flames due to decomposition risks (toxic NOx emissions) .

- Store in sealed containers at 2–8°C in well-ventilated areas .

Q. How should accidental spills or waste containing this compound be managed?

- Spills : Confine using non-combustible adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water jets to prevent aerosolization .

- Waste disposal : Comply with EPA 40 CFR Part 261 guidelines. Incinerate in certified facilities with afterburners/scrubbers to neutralize toxic byproducts .

Q. What analytical methods are recommended for assessing the purity of this compound?

- Gas chromatography-mass spectrometry (GC-MS) or HPLC with UV detection to quantify impurities.

- NMR spectroscopy (¹H/¹³C) to confirm structural integrity, particularly distinguishing exo/endo isomers .

Advanced Research Questions

Q. How does the exo/endo isomerism of this compound influence its reactivity in Diels-Alder reactions?

The exo isomer (InChI: 1S/C8H9N.../t6-,7+,8-/m1/s1 ) exhibits steric hindrance, reducing reaction rates compared to the endo form. Methodological considerations:

- Use dynamic NMR to monitor isomerization under thermal or catalytic conditions.

- Optimize reaction solvents (e.g., toluene at 80°C) to favor endo transition states, enhancing regioselectivity .

Q. What strategies mitigate thermal decomposition of this compound during high-temperature syntheses?

- Conduct reactions under inert atmospheres (N₂/Ar) to suppress oxidative degradation.

- Employ short reaction times (<2 hours) and temperatures below 150°C.

- Monitor NOx emissions via FTIR spectroscopy to detect decomposition thresholds .

Q. How can conflicting toxicity data (e.g., LD50 values) from different studies be reconciled?

- Case example : The reported intravenous LD50 in mice (10 mg/kg ) may vary due to solvent carriers or animal models.

- Methodological resolution :

Q. What are the mechanistic implications of this compound’s nitrile group in photoinitiated polymerizations?

- The nitrile group acts as a radical scavenger, requiring photoinitiators (e.g., benzophenone) with higher triplet energies (>300 kJ/mol).

- Optimize UV wavelength (250–300 nm) and initiator concentration (1–3 wt%) to balance curing efficiency and side reactions .

Q. How can computational modeling predict the environmental persistence of this compound?

- Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradation half-lives.

- Simulate hydrolysis pathways using DFT calculations (B3LYP/6-31G* basis set) to identify stable intermediates and ecotoxicological risks .

Q. Data Contradictions and Resolution

Q. Discrepancies in transport classification: Why is this compound labeled non-hazardous for transport despite its flammability?

- The classification (DOT/IATA/IMDG: Non-hazardous ) applies only to undiluted, stabilized forms.

- Resolution : Verify material-specific SDS and monitor for peroxides during long-term storage, which may alter flammability profiles .

属性

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMAXQTDMWYDIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30811-49-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30811-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870949 | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95-11-4, 2888-90-6 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Norbornene-2-carbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carbonitrile, endo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002888906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-NORBORNENE-2-CARBONITRILE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147246 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.174 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ENDO-5-NORBORNENE-2-CARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。